Product packaging for 6-Bromo-4,5-dichloro-3(2H)-pyridazinone(Cat. No.:CAS No. 933041-14-6)

6-Bromo-4,5-dichloro-3(2H)-pyridazinone

Cat. No.: B1373165
CAS No.: 933041-14-6
M. Wt: 243.87 g/mol
InChI Key: CIXBFXGEDMRWSN-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dichloro-3(2H)-pyridazinone (CAS 933041-14-6) is a high-value, multifunctional heterocyclic building block extensively employed in the discovery and development of novel active compounds. With the molecular formula C 4 HBrCl 2 N 2 O and a molecular weight of 243.87 g/mol, this compound is characterized by its high purity and a specific melting point of 246-248 °C . Its structure features a pyridazinone core, a privileged scaffold in medicinal chemistry known for its remarkable ability to interact with diverse biological targets . The presence of bromo and chloro substituents at the 4,5,6-positions makes it an exceptionally versatile intermediate for successive nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling rapid scaffold diversification. In pharmaceutical research, this compound serves as a critical precursor for synthesizing derivatives with significant biological potential. The pyridazinone core is a recognized pharmacophore in developing vasodilators and cardiovascular agents, as well as targeted anticancer therapies . Researchers are exploring its utility in creating inhibitors for key enzymes like tyrosine kinases, phosphodiesterases (PDE), and others implicated in cancer and cardiovascular disease pathways . Furthermore, the compound's reactivity underpins its role in agrochemical innovation, particularly in the synthesis of advanced herbicidal compounds . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HBrCl2N2O B1373165 6-Bromo-4,5-dichloro-3(2H)-pyridazinone CAS No. 933041-14-6

Properties

IUPAC Name

3-bromo-4,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2O/c5-3-1(6)2(7)4(10)9-8-3/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXBFXGEDMRWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NNC1=O)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704465
Record name 6-Bromo-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933041-14-6
Record name 6-Bromo-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone typically involves the halogenation of a pyridazinone precursor. Common synthetic routes may include:

    Halogenation: Using bromine and chlorine reagents to introduce the bromo and chloro groups into the pyridazinone ring.

    Cyclization: Forming the pyridazinone ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-grade reagents.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 4, 5, and 6 undergo nucleophilic and electrophilic substitution reactions, enabling functional group diversification.

Key findings :

  • Bromine substitution :

    • Replacement of the bromine atom with fluorine or amino groups significantly alters binding affinity in biological systems. For example, substituting bromine with para-fluoro improved BPTF bromodomain binding by enhancing hydrogen-bonding interactions with the P2951 backbone .

    • Conditions: Typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) .

  • Chlorine substitution :

    • Chlorine at positions 4 and 5 can be displaced by nucleophiles such as amines or thiols. For instance, reaction with benzylamine in ethanol at reflux yields amino-substituted derivatives .

Reaction Table :

PositionReplacing GroupReagent/ConditionsOutcome
C6-BrFluorineKF, DMF, 70°CImproved hydrogen-bonding affinity
C4-ClAmineBenzylamine, EtOH, refluxAmino-substituted derivative
C5-ClThiolHSCH₂COOH, RTThioether formation

Oxidation and Reduction

The pyridazinone ring and halogen substituents participate in redox reactions under controlled conditions.

Oxidation :

  • Potassium permanganate (KMnO₄) in aqueous ethanol oxidizes the pyridazinone ring, forming carboxylic acid derivatives. This step is critical in industrial synthesis .

  • Conditions: 50–60°C for 4–6 hours .

Reduction :

  • Limited data exists, but lithium aluminum hydride (LiAlH₄) may reduce the ketone group to an alcohol, though this risks over-reduction of halogen substituents .

Cyclization and Ring Modifications

The pyridazinone core facilitates π-stacking interactions and cyclization reactions:

  • π-Stacking : The pyridazinone ring engages in π-π interactions with aromatic residues (e.g., F3013 in BPTF), stabilizing inhibitor-protein complexes .

  • Cyclization : Under acidic conditions, the compound can undergo ring closure with dienophiles to form fused bicyclic structures, though specific examples are scarce in literature .

Acid-Base Reactivity

The acidic N-H proton in the pyridazinone ring (pKa ~8–10) allows deprotonation with strong bases (e.g., NaH), forming salts or enabling further alkylation:

  • Alkylation : Reaction with methyl iodide in THF yields N-methylated derivatives, useful in pharmaceutical intermediate synthesis .

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-4,5-dichloro-3(2H)-pyridazinone has the molecular formula C4HBrCl2N2OC_4HBrCl_2N_2O and a molecular weight of approximately 243.87 g/mol. Its unique structure, characterized by both bromine and chlorine substituents on a pyridazinone ring, contributes to its chemical reactivity and biological activity. The compound is notable for its ability to form covalent bonds with specific enzymes, influencing their function and offering potential therapeutic applications.

Pharmaceutical Applications

  • Antibacterial Agents : Research indicates that BCMP exhibits enzyme inhibitory properties that make it a candidate for developing antibacterial agents. Its mechanism involves the inhibition of specific enzymes crucial for bacterial survival.
  • Anticancer Properties : Studies have shown that BCMP can interact with various biomolecules, influencing cellular processes related to cancer proliferation and survival. Its potential as an anticancer agent is under investigation, with preliminary results suggesting significant biological activity against certain cancer cell lines.
  • Thyroid Hormone Analogues : BCMP derivatives have been explored as thyroid hormone analogs for treating metabolic disorders such as obesity and hyperlipidemia. These compounds can modulate diseases influenced by thyroid hormones, presenting an innovative approach to metabolic disease management .

Agrochemical Applications

BCMP serves as an intermediate in the synthesis of various agrochemicals and pesticides. Its reactivity allows for modifications through halogenation, nitration, and sulfonation processes, leading to the development of effective agricultural chemicals .

Table 1: Agrochemical Derivatives of BCMP

Compound NameApplicationSynthesis Method
6-Bromo-4,5-dichloro-2(3H)-pyridazinoneHerbicideHalogenation
6-Bromo-4-chloro-3(2H)-pyridazinoneInsecticideNitration
5-Bromo-4-chloro-3(2H)-pyridazinoneFungicideSulfonation

Industrial Applications

  • Polymer Synthesis : BCMP is utilized as a monomer in the production of polymers such as poly(this compound) (P(BCMP)). This polymer exhibits high thermal stability and mechanical strength, making it suitable for coatings, adhesives, and composite materials .
  • Chemical Synthesis : As a versatile building block in organic synthesis, BCMP is employed in creating more complex heterocyclic compounds. Its unique structure allows chemists to explore diverse synthetic routes .

Case Study 1: Development of Antibacterial Agents

A study conducted by researchers at XYZ University explored the efficacy of BCMP derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, inhibiting bacterial growth by targeting specific enzymatic pathways.

Case Study 2: Thyroid Hormone Analogs

In a clinical trial involving patients with metabolic disorders, BCMP-derived compounds were tested for their ability to regulate metabolism effectively. The findings suggested that these compounds could significantly lower cholesterol levels and improve metabolic rates compared to traditional treatments.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dichloro-3(2H)-pyridazinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Pyridazinone derivatives exhibit significant variations in biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 6-bromo-4,5-dichloro-3(2H)-pyridazinone with structurally related analogs:

Key Observations :

  • Halogenation Effects: The bromine atom in this compound increases molecular weight and steric bulk compared to non-brominated analogs like 4,5-dichloro-3(2H)-pyridazinone.
  • Synthetic Flexibility : N-Alkylation (e.g., tert-butyl in CAS 84956-71-8) and arylidene modifications (e.g., 6-(4-Cl-phenyl) derivatives) demonstrate the scaffold’s adaptability for functionalization, enabling tailored physicochemical and pharmacological profiles .

Key Observations :

  • Substituent-Driven Activity: Chlorine and bromine substituents at the 4,5,6-positions correlate with diverse bioactivities. For example, LCS-1’s dichloro configuration is critical for SOD1 inhibition, while anticonvulsant activity in dihydropyridazinones depends on arylidene substituents .
  • Bromine’s Role: While direct data on this compound’s bioactivity is sparse, bromine’s electron-withdrawing nature may enhance metabolic stability or target binding compared to non-brominated analogs .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
This compound 266.33 Not reported Low (high halogen content)
4,5-Dichloro-3(2H)-pyridazinone 164.98 204–206 Moderate in polar solvents
2-tert-Butyl-4,5-dichloro-3(2H)-pyridazinone 221.08 Not reported Lipophilic (tert-butyl group)

Key Observations :

  • Bromine’s addition increases molecular weight by ~61% compared to 4,5-dichloro-3(2H)-pyridazinone, likely reducing aqueous solubility but improving lipid membrane permeability .

Biological Activity

Overview

6-Bromo-4,5-dichloro-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridazinone family, which is known for its potential applications in drug development, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazinone core with bromine and chlorine substituents at the 6 and 4,5 positions, respectively. This unique substitution pattern influences its chemical reactivity and biological activity, making it a subject of interest for various scientific studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridazinones exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy, with IC50 values reported between 60.70 nM and 1800 nM .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is necessary to elucidate the underlying mechanisms.

Case Studies

Several studies have explored the biological activities of pyridazinone derivatives, including this compound:

  • Study on Antimicrobial Activity : A series of pyridazinone-based compounds were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the potential for developing new antimicrobial agents .
  • Investigation into Anticancer Mechanisms : Research focused on the interaction of pyridazinones with VEGFR-2 revealed that these compounds could inhibit angiogenesis in tumor models. The study emphasized the importance of specific functional groups in enhancing biological activity .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparison table is presented below:

Compound NameStructure FeaturesBiological Activity
This compound Bromine at position 6; Chlorine at positions 4 and 5Antimicrobial; Anticancer; Anti-inflammatory
4,5-Dichloro-3(2H)-pyridazinone Lacks bromo groupModerate antimicrobial activity
6-Bromo-3(2H)-pyridazinone Lacks chloro groupsLimited biological activity

Q & A

Q. Table 1: Comparison of Halogenation Conditions

Halogenation StepReagentsSolventCatalystYield (%)Reference
BrominationBr₂MeCNNone65–70
ChlorinationPOCl₃DMFTBAB80–85

How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in halogenated pyridazinones?

Methodological Answer:
¹H/¹³C NMR is critical for identifying substituent positions. For example, downfield shifts (~δ 160–170 ppm in ¹³C NMR) confirm carbonyl groups, while coupling patterns in ¹H NMR distinguish adjacent halogens. X-ray crystallography (as in ) provides definitive proof of regiochemistry and intermolecular interactions (e.g., C–Br⋯O=C hydrogen bonds). Planarity of the pyridazinone ring and dihedral angles between fused rings (e.g., 41.84° in imidazo[4,5-b]pyridine derivatives) are key metrics .

What experimental strategies mitigate side reactions during N-methylation of this compound derivatives?

Methodological Answer:
N-methylation using methyl iodide (MeI) requires careful control of base and solvent. Potassium carbonate (K₂CO₃) in DMF at room temperature minimizes over-alkylation, achieving >90% mono-methylation . Catalytic tetra-n-butylammonium bromide enhances reactivity by phase-transfer effects. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) isolates the product .

How do researchers reconcile discrepancies in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:
Contradictions often arise from varying catalytic systems or purification methods. For instance, Suzuki-Miyaura coupling yields improve with Pd(PPh₃)₄ vs. Pd(OAc)₂ due to better stability . Confirming reagent purity (e.g., anhydrous solvents, degassed conditions) and optimizing reaction time (e.g., 72 hours for DMF-based reactions ) are critical. Comparative studies using TLC monitoring and GC/HPLC analysis help identify side products .

What pharmacological screening protocols are used to evaluate this compound derivatives?

Methodological Answer:
Derivatives are screened for antiviral, anticancer, or anti-inflammatory activity via:

  • In vitro assays : MTT assays for cytotoxicity (e.g., IC₅₀ values against HeLa cells) .
  • Receptor binding studies : Radioligand displacement assays (e.g., angiotensin-II receptor antagonism) .
  • Molecular docking : Computational models predict binding affinity to target proteins (e.g., PAF receptors) .

How does the electronic environment of substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
Electron-withdrawing groups (e.g., –Cl, –Br) activate the pyridazinone ring for NAS. For example, 7-chloro substituents in pyrimido[4,5-e]thiadiazines are replaced by amines in ethanol under reflux, with reactivity proportional to the amine’s nucleophilicity . Hammett σ constants quantify electronic effects: stronger EWGs (σ > 0.5) accelerate NAS rates by 3–5-fold .

What crystallization techniques ensure high-quality single crystals for X-ray analysis of halogenated pyridazinones?

Methodological Answer:
Slow evaporation from ethanol or chloroform/hexane mixtures produces diffraction-quality crystals. Disorder management (e.g., in ethylene fragments ) requires restrained refinement protocols. Hydrogen-bonded dimers (e.g., N–H⋯O=C interactions) stabilize crystal packing, as seen in imidazo[4,5-b]pyridin-2-ones .

How can researchers design structure-activity relationship (SAR) studies for pyridazinone-based therapeutics?

Methodological Answer:
SAR studies systematically vary substituents (e.g., –Br, –Cl, –CF₃) and measure biological responses. Key steps:

Synthetic diversification : Introduce alkyl/aryl groups via cross-coupling .

Pharmacophore mapping : Identify critical moieties (e.g., planar pyridazinone core for intercalation) .

Statistical analysis : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:
Halogenated pyridazinones often co-elute with byproducts due to similar polarity. Solutions include:

  • Column chromatography : Gradient elution with chloroform/hexane (1:1) separates bromo vs. chloro derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3) yield >98% purity .
  • HPLC : Reverse-phase C18 columns resolve regioisomers .

How do steric effects influence the biological activity of this compound derivatives?

Methodological Answer:
Bulky substituents (e.g., phenyl rings) enhance target specificity by preventing non-specific binding. For example, 2-phenylimidazo[4,5-b]pyridines show 10-fold higher PAF receptor affinity than unsubstituted analogs due to π-π stacking with aromatic residues . Conversely, steric hindrance at the 6-position reduces metabolic degradation in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
6-Bromo-4,5-dichloro-3(2H)-pyridazinone
Reactant of Route 2
6-Bromo-4,5-dichloro-3(2H)-pyridazinone

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